[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride
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Overview
Description
PF-06815345 (hydrochloride) is a liver-targeted, orally available prodrug that is converted by liver carboxyesterase (CES1) to its zwitterionic active drug. This compound selectively inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9) protein synthesis, making it a potent inhibitor with significant implications in lowering plasma PCSK9 levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-06815345 (hydrochloride) involves a series of chemical reactions, including the use of tin-mediated alkylation and enzymatic resolution to achieve a single enantiomer N-1 substituted tetrazole prodrug . The specific reaction conditions and reagents used in these processes are detailed in various scientific publications and patents.
Industrial Production Methods
Industrial production of PF-06815345 (hydrochloride) follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in a controlled environment to maintain its stability and efficacy.
Chemical Reactions Analysis
Types of Reactions
PF-06815345 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to achieve desired chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of PF-06815345 (hydrochloride) that retain or enhance its biological activity. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
PF-06815345 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prodrug activation and enzyme-mediated drug release.
Biology: Investigated for its role in modulating PCSK9 levels and its impact on cholesterol metabolism.
Medicine: Explored as a potential therapeutic agent for lowering cholesterol levels and treating hypercholesterolemia.
Industry: Utilized in the development of new drugs targeting PCSK9 and related pathways.
Mechanism of Action
PF-06815345 (hydrochloride) exerts its effects by selectively inhibiting PCSK9 protein synthesis. The compound is converted to its active form by liver carboxyesterase (CES1), which then interacts with molecular targets involved in cholesterol metabolism. The inhibition of PCSK9 leads to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PF-06815345 (hydrochloride) include other PCSK9 inhibitors such as:
- Evolocumab
- Alirocumab
- Inclisiran
Uniqueness
PF-06815345 (hydrochloride) is unique due to its liver-targeted prodrug design, which allows for selective activation in the liver and minimizes systemic exposure. This targeted approach enhances its efficacy and reduces potential side effects compared to other PCSK9 inhibitors .
Properties
Molecular Formula |
C27H30Cl2FN9O4 |
---|---|
Molecular Weight |
634.5 g/mol |
IUPAC Name |
[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride |
InChI |
InChI=1S/C27H29ClFN9O4.ClH/c1-4-41-27(40)42-16(2)38-25(33-34-35-38)23-20(15-32-36(23)3)19-10-9-17(13-22(19)29)26(39)37(18-7-5-11-30-14-18)24-21(28)8-6-12-31-24;/h6,8-10,12-13,15-16,18,30H,4-5,7,11,14H2,1-3H3;1H/t16-,18+;/m0./s1 |
InChI Key |
RFEUFHPTEFEGDQ-KUGOCAJQSA-N |
Isomeric SMILES |
CCOC(=O)O[C@@H](C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N([C@@H]4CCCNC4)C5=C(C=CC=N5)Cl)F.Cl |
Canonical SMILES |
CCOC(=O)OC(C)N1C(=NN=N1)C2=C(C=NN2C)C3=C(C=C(C=C3)C(=O)N(C4CCCNC4)C5=C(C=CC=N5)Cl)F.Cl |
Origin of Product |
United States |
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